Tezacitabine

Descripción general

Descripción

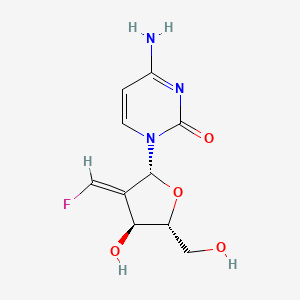

Tezacitabine, also known as (2′E)-2′-Deoxy-2′-(fluoromethylidene)cytidine, is a synthetic purine nucleoside analogue with potential antineoplastic activity. It functions as a ribonucleotide reductase inhibitor and is used in synthetic DNA. This compound has shown promise in the treatment of various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer .

Métodos De Preparación

Tezacitabine is synthesized through a series of chemical reactions involving the introduction of a fluoromethylidene group to the cytidine molecule. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with cytidine.

Fluoromethylidene Introduction: A fluoromethylidene group is introduced to the cytidine molecule through a series of reactions involving fluorinating agents.

Purification: The final product is purified using chromatographic techniques to obtain pure this compound

Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product efficiently.

Análisis De Reacciones Químicas

Tezacitabine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another on the this compound molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Tezacitabine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.

Biology: this compound is used in studies involving DNA synthesis and repair mechanisms.

Medicine: It has shown potential in the treatment of various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer. .

Industry: this compound is used in the pharmaceutical industry for the development of new anticancer drugs.

Mecanismo De Acción

Tezacitabine exerts its effects through a dual mechanism of action:

Inhibition of Ribonucleotide Reductase: Phosphorylated by cellular kinases, this compound is converted into its active diphosphate and triphosphate metabolites. This compound diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase, which is essential for DNA synthesis.

Incorporation into DNA: this compound triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication.

Comparación Con Compuestos Similares

Tezacitabine is similar to other nucleoside analogues, such as cytarabine and gemcitabine. it has unique properties that distinguish it from these compounds:

Similar compounds include:

- Cytarabine

- Gemcitabine

- Cladribine

- Fludarabine

This compound’s unique resistance to metabolic deactivation and its dual mechanism of action make it a promising candidate for cancer treatment, particularly in cases where other nucleoside analogues may be less effective.

Actividad Biológica

Tezacitabine, also known as 3'-deoxy-3'-azidothymidine (AZT), is a nucleoside analogue that has garnered attention for its dual mechanism of action in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in clinical trials, and interactions with other chemotherapeutic agents.

This compound operates through two primary mechanisms:

- Ribonucleotide Reductase Inhibition : After intracellular phosphorylation, this compound diphosphate irreversibly inhibits ribonucleotide reductase, an essential enzyme for DNA synthesis. This inhibition leads to decreased deoxynucleotide triphosphate (dNTP) pools, which are critical for DNA replication and repair .

- Incorporation into DNA : this compound triphosphate can be incorporated into DNA during replication or repair processes. This incorporation results in DNA chain termination, effectively blocking further DNA synthesis and promoting apoptosis in rapidly dividing cancer cells .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly in combination with other chemotherapeutic agents. Key findings from clinical studies include:

- Combination with 5-Fluorouracil (5-FU) : A Phase I dose-escalation study demonstrated that this compound enhances the cytotoxic effects of 5-FU in patients with advanced solid tumors. The combination showed additive effects in killing tumor cells and improved overall response rates compared to 5-FU alone .

- Xenograft Studies : In preclinical models using HCT 116 human colon carcinoma cells, this compound combined with fluoropyrimidines like FUdR (5-fluoro-2'-deoxyuridine) resulted in increased apoptosis and enhanced cell killing compared to either agent alone. This suggests that this compound can potentiate the effects of DNA-directed therapies .

- Cisplatin Combination Studies : Initial studies combining this compound with cisplatin indicated potential benefits, although the maximum tolerated doses were still being established .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Patient Case Reports : In a cohort of patients treated with this compound and 5-FU, significant tumor regression was observed in several cases, alongside manageable toxicity profiles. These reports suggest that this compound may be particularly beneficial for patients who have not responded to standard therapies .

Data Summary

The following table summarizes key data from clinical studies involving this compound:

Propiedades

IUPAC Name |

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFXZLZWLOBBLO-ASKVSEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156446 | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130306-02-4, 171176-43-5 | |

| Record name | Tezacitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezacitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZACITABINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.